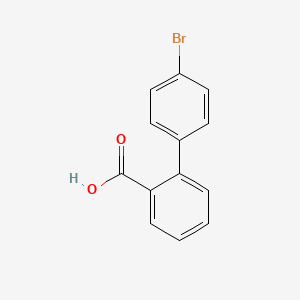

4'-Bromobiphenyl-2-carboxylic acid

Description

The exact mass of the compound 4'-Bromobiphenyl-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4'-Bromobiphenyl-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Bromobiphenyl-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCVMUBIEDDKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60545427 | |

| Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37174-65-5 | |

| Record name | 4′-Bromo[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37174-65-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Bromo[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60545427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 37174-65-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4'-Bromobiphenyl-2-carboxylic acid CAS number and properties

An In-depth Technical Guide to 4'-Bromobiphenyl-2-carboxylic Acid

Introduction

4'-Bromobiphenyl-2-carboxylic acid is a biphenyl compound containing both a carboxylic acid and a bromine substituent. This bifunctional arrangement makes it a valuable building block in organic synthesis. The biphenyl structure is a common motif in pharmaceuticals, agrochemicals, and materials science, lending significance to its derivatives. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, potential applications, and safety information for 4'-Bromobiphenyl-2-carboxylic acid.

Chemical and Physical Properties

The key properties of 4'-Bromobiphenyl-2-carboxylic acid are summarized in the table below.

| Property | Value |

| CAS Number | 37174-65-5[1] |

| Molecular Formula | C₁₃H₉BrO₂[1] |

| Molecular Weight | 277.11 g/mol [1] |

| Appearance | Yellow to white solid[1] |

| Boiling Point | 390°C at 760 mmHg[1] |

| Density | 1.51 g/cm³[1] |

Synthesis

A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of 4'-Bromobiphenyl-2-carboxylic acid, a suitable starting combination would be 2-bromobenzoic acid and 4-bromophenylboronic acid.

Proposed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized protocol for the synthesis of biphenyl carboxylic acids, which can be adapted for 4'-Bromobiphenyl-2-carboxylic acid.[2]

Materials:

-

1-(4-bromophenyl) cyclopropane-1-carboxylic acid (or a similar aryl halide)

-

Substituted boronic acid

-

Tetrakis(triphenylphosphine)palladium(0)

-

Potassium carbonate (K₂CO₃)

-

1,4-dioxane

-

Water

Procedure:

-

In a reaction vessel, dissolve the aryl halide (e.g., 1-(4-bromophenyl) cyclopropane-1-carboxylic acid) in a 4:1 mixture of 1,4-dioxane and water.[2]

-

To this solution, add the corresponding boronic acid and potassium carbonate.[2]

-

Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), to the mixture.[2]

-

Stir the resulting reaction mixture at 80°C for approximately 16 hours.[2]

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]

-

Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.[2]

-

The crude product can then be purified by recrystallization or column chromatography.

Applications in Research and Drug Development

Biphenyl derivatives are of significant interest in medicinal chemistry due to their presence in a number of pharmacologically active compounds.[2] The carboxylic acid group, in particular, is a key functional group in the pharmacophore of over 450 approved drugs.[3]

The structure of 4'-Bromobiphenyl-2-carboxylic acid, with its biphenyl core, offers a versatile scaffold for the synthesis of novel compounds.[4] The carboxylic acid moiety can enhance the hydrophilicity and polarity of drug candidates, which can in turn affect their bioavailability.[2] Biphenyl-derived carboxylic acids are found in several non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the creation of a diverse library of compounds for screening in drug discovery programs.

Safety and Handling

General Safety Precautions:

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.[5]

-

Personal Protective Equipment: Wear appropriate protective gloves, clothing, and eye/face protection.[5]

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[5]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[6]

Synthetic Pathway Visualization

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction, a plausible synthetic route for 4'-Bromobiphenyl-2-carboxylic acid.

Caption: Generalized workflow for the synthesis of 4'-Bromobiphenyl-2-carboxylic acid via Suzuki-Miyaura cross-coupling.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. aksci.com [aksci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4'-Bromobiphenyl-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for an audience of researchers, chemists, and professionals in the field of drug development and organic synthesis. It details various synthetic strategies, including Suzuki-Miyaura coupling, Ullmann condensation, and Grignard-based routes, presenting experimental protocols, quantitative data, and workflow visualizations to facilitate practical application.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds. In the context of synthesizing 4'-Bromobiphenyl-2-carboxylic acid, this pathway typically involves the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. This approach is favored for its mild reaction conditions, high functional group tolerance, and generally excellent yields.[1][2]

Reaction Scheme

The synthesis proceeds in two main steps: the initial cross-coupling to form the biphenyl ester, followed by hydrolysis to yield the final carboxylic acid.

-

Step 1: Suzuki-Miyaura Coupling (4-Bromophenyl)boronic acid + Methyl 2-iodobenzoate → Methyl 4'-bromobiphenyl-2-carboxylate

-

Step 2: Hydrolysis Methyl 4'-bromobiphenyl-2-carboxylate → 4'-Bromobiphenyl-2-carboxylic acid

Experimental Protocol

The following protocol is a representative procedure adapted from established Suzuki-Miyaura coupling methodologies.[3]

-

Coupling Reaction:

-

To a solution of Methyl 2-iodobenzoate (1.0 eq.) and (4-Bromophenyl)boronic acid (1.1 eq.) in a 4:1 mixture of 1,4-dioxane and water, add potassium carbonate (K₂CO₃) (3.0 eq.).

-

De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude methyl 4'-bromobiphenyl-2-carboxylate by column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol.

-

Add an aqueous solution of sodium hydroxide (NaOH) (2-3 eq.) and stir the mixture at room temperature or gentle heat (50 °C) for 2-4 hours.

-

After the reaction is complete, remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any non-acidic impurities.

-

Acidify the aqueous layer to pH 1-2 with concentrated hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 4'-Bromobiphenyl-2-carboxylic acid.

-

Quantitative Data

The Suzuki-Miyaura coupling is known for its high efficiency. The table below summarizes typical quantitative data for this pathway.

| Step | Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. | Time (h) | Yield (%) |

| Coupling | Methyl 2-iodobenzoate | (4-Bromophenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90°C | 12-16 | 85-95 |

| Hydrolysis | Methyl 4'-bromobiphenyl-2-carboxylate | NaOH | - | - | THF/Methanol/H₂O | RT-50°C | 2-4 | >95 |

Workflow Diagram

Ullmann Condensation Pathway

The Ullmann condensation is a classical copper-catalyzed coupling reaction used for the synthesis of biaryl compounds.[4][5] While it often requires harsher conditions than the Suzuki coupling (higher temperatures and polar aprotic solvents), it serves as a viable alternative, particularly when boronic acids are unstable or unavailable.[4][6]

Reaction Scheme

This pathway directly couples two aryl halide precursors to form the biphenyl structure.

2-Iodobenzoic acid + 1-Bromo-4-iodobenzene → 4'-Bromobiphenyl-2-carboxylic acid

Experimental Protocol

The following is a general procedure for an Ullmann condensation.[7]

-

Reaction Setup:

-

Combine 2-Iodobenzoic acid (1.0 eq.), 1-Bromo-4-iodobenzene (1.2 eq.), and activated copper powder (2.0-3.0 eq.) in a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Add a base, typically potassium carbonate (K₂CO₃) (2.0 eq.).

-

-

Reaction Execution:

-

Heat the mixture to a high temperature, often in the range of 150-200 °C, under an inert atmosphere (nitrogen or argon).

-

Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by HPLC or TLC after acidic workup of an aliquot.

-

-

Workup and Purification:

-

Cool the reaction mixture and filter to remove the copper residues.

-

Pour the filtrate into a large volume of water and acidify with concentrated HCl to precipitate the crude product.

-

Filter the solid, wash thoroughly with water, and then dissolve it in a basic aqueous solution (e.g., NaOH).

-

Wash the basic solution with an organic solvent (e.g., ether or ethyl acetate) to remove neutral impurities.

-

Re-precipitate the product by acidifying the aqueous layer.

-

Filter, wash with water, and dry the final product. Further purification can be achieved by recrystallization.

-

Quantitative Data

Yields for Ullmann condensations can be more variable than for Suzuki couplings and are highly dependent on the specific substrates and conditions.

| Reactant A | Reactant B | Catalyst/Reagent | Base | Solvent | Temp. | Time (h) | Yield (%) |

| 2-Iodobenzoic acid | 1-Bromo-4-iodobenzene | Copper powder | K₂CO₃ | DMF/NMP | 150-200°C | 12-24 | 40-60 |

Workflow Diagram

Grignard Reagent-Based Pathway

A Grignard-based synthesis offers another classical C-C bond formation strategy. This route involves the preparation of a Grignard reagent from an aryl halide, followed by its reaction with an electrophile. For the synthesis of 4'-Bromobiphenyl-2-carboxylic acid, the most direct approach is the carboxylation of a pre-formed bromobiphenyl Grignard reagent.

Reaction Scheme

This pathway involves two key steps: the formation of the Grignard reagent and its subsequent reaction with carbon dioxide.

-

Step 1: Grignard Formation 2,4'-Dibromobiphenyl + Mg → 4'-Bromo-2-magnesiobromide-biphenyl

-

Step 2: Carboxylation 4'-Bromo-2-magnesiobromide-biphenyl + CO₂ → Intermediate Salt → (Acidic Workup) → 4'-Bromobiphenyl-2-carboxylic acid

Experimental Protocol

Strict anhydrous conditions are critical for the success of any Grignard reaction.[8]

-

Apparatus and Reagent Preparation:

-

Thoroughly dry all glassware in an oven and assemble it hot under a stream of dry nitrogen or argon.

-

Use anhydrous diethyl ether or THF as the solvent, typically obtained from a freshly opened container or distilled from a drying agent.

-

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.1 eq.) in the reaction flask. A small crystal of iodine can be added to help initiate the reaction.[9]

-

Prepare a solution of 2,4'-Dibromobiphenyl (1.0 eq.) in anhydrous ether or THF.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to reflux gently.

-

Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation and Workup:

-

Crush a sufficient quantity of dry ice (solid CO₂) in a separate flask and suspend it in a small amount of anhydrous ether.

-

Slowly pour the prepared Grignard reagent solution onto the dry ice slurry with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

-

Quench the reaction by slowly adding an aqueous solution of a strong acid, such as 2M HCl, until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ether.

-

Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.

-

Wash the basic aqueous layer with ether to remove non-acidic byproducts (like biphenyl).

-

Acidify the aqueous layer with HCl to precipitate the 4'-Bromobiphenyl-2-carboxylic acid.

-

Filter, wash with cold water, and dry the product.

-

Quantitative Data

Grignard reactions are powerful but can be sensitive to moisture and air, which can affect yields.

| Step | Reactant | Reagent | Solvent | Temp. | Time (h) | Yield (%) |

| Grignard Formation | 2,4'-Dibromobiphenyl | Mg | Anhydrous Ether/THF | Reflux | 2-3 | - |

| Carboxylation | Grignard Reagent | CO₂ (solid) | Anhydrous Ether/THF | <0°C | 1-2 | 50-70 |

Workflow Diagram

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. youtube.com [youtube.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of 4'-Bromobiphenyl-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobiphenyl-2-carboxylic acid is a biphenyl derivative characterized by a bromine atom and a carboxylic acid functional group attached to its biphenyl scaffold. Biphenyl structures are of significant interest in medicinal chemistry and materials science due to their rigid, planar nature which allows for diverse biological interactions and unique photophysical properties. The presence of the bromine atom provides a reactive handle for further chemical modifications, often utilized in cross-coupling reactions to synthesize more complex molecules. The carboxylic acid moiety enhances polarity and can act as a key interaction point with biological targets, such as enzymes and receptors. This document provides a comprehensive overview of the known physical and chemical properties, experimental protocols for its synthesis and purification, and a visualization of the synthetic pathway.

Physical and Chemical Properties

Table 1: General and Physical Properties of 4'-Bromobiphenyl-2-carboxylic acid

| Property | Value | Source |

| Chemical Formula | C₁₃H₉BrO₂ | [1][2] |

| Molecular Weight | 277.11 g/mol | [1][2] |

| Appearance | Yellow to white solid | [1] |

| Melting Point | 160-163 °C (for the isomeric 4-Bromo-[1,1'-biphenyl]-2-carboxylic acid) | [3] |

| Boiling Point | 390 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.51 g/cm³ (Predicted) | [1] |

| pKa | Data not available | |

| Solubility | Data not available |

Table 2: Spectroscopic Data of Biphenyl Carboxylic Acid Derivatives

While specific spectra for 4'-Bromobiphenyl-2-carboxylic acid are not widely published, the following provides expected spectral characteristics based on related structures.

| Technique | Expected Features |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The carboxylic acid proton is expected to be a broad singlet at >10 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-145 ppm. The carbonyl carbon of the carboxylic acid is expected around 170 ppm. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch around 1700 cm⁻¹. C-Br stretch in the fingerprint region. |

| Mass Spectrometry | A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |

Experimental Protocols

The synthesis of 4'-Bromobiphenyl-2-carboxylic acid is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.

Synthesis via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4'-Bromobiphenyl-2-carboxylic acid from 2-bromobenzoic acid and 4-bromophenylboronic acid.

Materials:

-

2-Bromobenzoic acid

-

4-Bromophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq), 4-bromophenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Acidify the aqueous solution to a pH of approximately 2 using 1 M HCl, which should precipitate the crude product.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 4'-Bromobiphenyl-2-carboxylic acid.

Purification by Recrystallization

Materials:

-

Crude 4'-Bromobiphenyl-2-carboxylic acid

-

Ethanol

-

Water

Procedure:

-

Dissolve the crude 4'-Bromobiphenyl-2-carboxylic acid in a minimal amount of hot ethanol.

-

Slowly add hot water to the solution until it becomes slightly turbid.

-

Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure 4'-Bromobiphenyl-2-carboxylic acid.

Visualizations

Suzuki-Miyaura Coupling Reaction Workflow

The following diagram illustrates the key steps in the synthesis of 4'-Bromobiphenyl-2-carboxylic acid via the Suzuki-Miyaura coupling reaction.

Caption: Workflow for the synthesis of 4'-Bromobiphenyl-2-carboxylic acid.

Purification Workflow

This diagram outlines the general steps for the purification of the synthesized 4'-Bromobiphenyl-2-carboxylic acid.

Caption: Recrystallization process for 4'-Bromobiphenyl-2-carboxylic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or the involvement of 4'-Bromobiphenyl-2-carboxylic acid in specific signaling pathways. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) where the carboxylic acid moiety is crucial for binding to cyclooxygenase (COX) enzymes. Furthermore, various brominated aromatic compounds have been investigated as potential enzyme inhibitors.[4] The structure of 4'-Bromobiphenyl-2-carboxylic acid suggests it could be a candidate for screening in drug discovery programs targeting enzymes or receptors where the biphenyl group can form hydrophobic interactions and the carboxylic acid can form key hydrogen bonds or salt bridges. Further research is required to elucidate any specific biological targets and signaling pathways modulated by this compound.

References

Structural Analysis and Confirmation of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and confirmation of 4'-Bromobiphenyl-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this paper establishes a robust framework for its characterization through a combination of data from closely related analogues and predictive methodologies based on established spectroscopic principles. This guide outlines a plausible synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and the crystallographic parameters of a key structural analogue. Detailed experimental protocols are provided to facilitate the practical synthesis and analysis of this compound. The logical workflow for its structural elucidation is also presented visually.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that serve as crucial building blocks in the synthesis of various pharmaceuticals and functional materials. Their rigid biphenyl scaffold and the reactive carboxylic acid group make them versatile intermediates. 4'-Bromobiphenyl-2-carboxylic acid, in particular, is a valuable precursor due to the presence of a bromine atom, which allows for further functionalization through cross-coupling reactions, and a carboxylic acid group at the 2-position, which can influence the conformation of the biphenyl system. Accurate structural analysis and confirmation are paramount for its use in research and development.

Synthesis of 4'-Bromobiphenyl-2-carboxylic acid

A reliable method for the synthesis of 4'-Bromobiphenyl-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. A plausible synthetic route involves the coupling of a boronic acid with a halogenated aromatic compound.

Proposed Synthetic Pathway

The synthesis can be achieved by the palladium-catalyzed cross-coupling of 2-carboxyphenylboronic acid with 1-bromo-4-iodobenzene. The higher reactivity of the iodine atom allows for selective coupling at that position.

Caption: Proposed Suzuki coupling synthesis of 4'-Bromobiphenyl-2-carboxylic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure that can be adapted for the synthesis of 4'-Bromobiphenyl-2-carboxylic acid[1]:

-

Reaction Setup: In a sealed tube, combine 2-carboxyphenylboronic acid (1.2 equivalents), 1-bromo-4-iodobenzene (1.0 equivalent), and Pd(OAc)₂ (0.02 equivalents).

-

Solvent and Base: Add a suitable solvent such as a mixture of water and an organic solvent (e.g., dioxane or toluene), followed by a base such as diisopropylethylamine ((i-Pr)₂NH) or potassium carbonate (2.0 equivalents).

-

Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with water and acidify with 1M HCl to precipitate the product.

-

Purification: Filter the crude product, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4'-Bromobiphenyl-2-carboxylic acid.

Structural Analysis and Confirmation

Crystallographic Analysis

While the crystal structure of 4'-Bromobiphenyl-2-carboxylic acid is not publicly available, the structure of a closely related derivative, 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester , provides valuable insight into the expected molecular geometry[2].

| Parameter | Value for 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester[2] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2360(9) |

| b (Å) | 14.1980(10) |

| c (Å) | 13.1330(14) |

| β (°) | 105.843(3) |

| Volume (ų) | 1656.7(3) |

| Z | 4 |

Table 1: Crystallographic data for 4-Bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester.

For 4'-Bromobiphenyl-2-carboxylic acid, a similar monoclinic or orthorhombic crystal system can be anticipated. The dihedral angle between the two phenyl rings is a critical parameter and is expected to be non-planar due to the steric hindrance from the carboxylic acid group at the 2-position.

Spectroscopic Analysis

The following tables summarize the predicted spectroscopic data for 4'-Bromobiphenyl-2-carboxylic acid based on known values for similar compounds and general spectroscopic principles.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the carbon skeleton and the substitution pattern.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | -COOH |

| ~7.8 - 8.0 | Doublet | 1H | Ar-H (ortho to COOH) |

| ~7.3 - 7.6 | Multiplet | 7H | Ar-H |

Table 2: Predicted ¹H NMR data for 4'-Bromobiphenyl-2-carboxylic acid in a polar solvent like DMSO-d₆.

¹³C NMR (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -COOH |

| ~145 | Ar-C (quaternary) |

| ~140 | Ar-C (quaternary) |

| ~132 | Ar-C-H |

| ~131 | Ar-C-H |

| ~130 | Ar-C-H |

| ~129 | Ar-C-H |

| ~128 | Ar-C-H |

| ~122 | Ar-C-Br |

Table 3: Predicted ¹³C NMR data for 4'-Bromobiphenyl-2-carboxylic acid.

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~3050 | Medium | C-H stretch (aromatic) |

| 1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1300 | Medium | C-O stretch |

| ~1070 | Medium | C-Br stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Table 4: Predicted IR absorption bands for 4'-Bromobiphenyl-2-carboxylic acid.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Relative Intensity | Assignment |

| 276/278 | High | [M]⁺ (Molecular ion peak, isotopic pattern for Br) |

| 259/261 | Medium | [M - OH]⁺ |

| 231/233 | Medium | [M - COOH]⁺ |

| 152 | High | [Biphenyl]⁺ |

Table 5: Predicted major fragments in the mass spectrum of 4'-Bromobiphenyl-2-carboxylic acid.

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural confirmation of 4'-Bromobiphenyl-2-carboxylic acid.

Caption: Workflow for the synthesis and structural confirmation of 4'-Bromobiphenyl-2-carboxylic acid.

Conclusion

This technical guide provides a detailed framework for the synthesis, analysis, and structural confirmation of 4'-Bromobiphenyl-2-carboxylic acid. While direct experimental data is sparse, the provided predictive data, based on sound spectroscopic principles and analysis of analogous compounds, offers a reliable reference for researchers. The outlined experimental protocols for synthesis and the logical workflow for characterization serve as a practical guide for scientists working with this and related biphenyl carboxylic acid derivatives. The comprehensive structural understanding of this molecule is essential for its effective application in the fields of medicinal chemistry and materials science.

References

A Technical Guide to the Spectroscopic Profile of 4'-Bromobiphenyl-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4'-Bromobiphenyl-2-carboxylic acid, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions with experimental data from closely related analogs to offer a robust analytical profile.

Chemical Structure and Properties

-

IUPAC Name: 4'-Bromo-[1,1'-biphenyl]-2-carboxylic acid

-

Molecular Formula: C₁₃H₉BrO₂

-

Molecular Weight: 277.11 g/mol

-

CAS Number: 37174-65-5

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR data for 4'-Bromobiphenyl-2-carboxylic acid, alongside experimental data for analogous compounds.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the carboxylic acid proton. The aromatic region (typically 7.0-8.5 ppm) will show complex splitting patterns due to coupling between adjacent protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (often >10 ppm).

Table 1: Predicted ¹H NMR Data for 4'-Bromobiphenyl-2-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12-13 | br s | 1H | -COOH |

| ~8.0-8.2 | d | 1H | Aromatic H (ortho to COOH) |

| ~7.2-7.8 | m | 7H | Aromatic H's |

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule. The carbonyl carbon of the carboxylic acid will be a key diagnostic peak, appearing significantly downfield.

Table 2: Predicted ¹³C NMR Data for 4'-Bromobiphenyl-2-carboxylic acid

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carboxylic Acid Carbonyl (C=O) |

| ~120-145 | Aromatic and Quaternary Carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 4'-Bromobiphenyl-2-carboxylic acid will be characterized by the vibrations of the carboxylic acid and the aromatic rings.

Table 3: Predicted IR Absorption Bands for 4'-Bromobiphenyl-2-carboxylic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of the carboxylic acid |

| ~3050 | Medium | Aromatic C-H stretch |

| 1680-1710 | Strong | C=O stretch of the carboxylic acid |

| 1580-1600 | Medium | Aromatic C=C stretch |

| 1210-1320 | Strong | C-O stretch of the carboxylic acid |

| ~920 | Broad | O-H bend of the carboxylic acid dimer |

| Below 900 | Medium | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For 4'-Bromobiphenyl-2-carboxylic acid, the presence of bromine will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for 4'-Bromobiphenyl-2-carboxylic acid

| m/z | Assignment | Notes |

| 276 & 278 | [M]⁺, Molecular ion | Isotopic pattern characteristic of a monobrominated compound. |

| 259 & 261 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 231 & 233 | [M-COOH]⁺ | Loss of the carboxyl group. |

| 152 | [M-Br-COOH]⁺ | Loss of bromine and the carboxyl group, corresponding to the biphenyl cation. |

Experimental Protocols

The following are general methodologies for the acquisition of spectroscopic data for a compound like 4'-Bromobiphenyl-2-carboxylic acid.

5.1. NMR Spectroscopy A sample of 5-10 mg of the compound would be dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

5.2. IR Spectroscopy An IR spectrum could be obtained using an FTIR spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is common, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.

5.3. Mass Spectrometry Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source. For EI, the sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. For ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, which is particularly useful for more polar molecules.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4'-Bromobiphenyl-2-carboxylic Acid

For Immediate Release

A comprehensive technical guide detailing the discovery, historical synthesis, and modern preparative methods for 4'-Bromobiphenyl-2-carboxylic acid is now available for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthetic pathways leading to this crucial chemical intermediate, with a focus on the foundational Ullmann condensation and the versatile Suzuki-Miyaura coupling reactions.

4'-Bromobiphenyl-2-carboxylic acid and its derivatives are significant precursors in the synthesis of various pharmaceuticals, most notably angiotensin II receptor blockers like valsartan. The strategic placement of the bromo and carboxylic acid functional groups on the biphenyl scaffold allows for diverse chemical modifications, making it a valuable component in medicinal chemistry and materials science.

Historical Perspective and Discovery

The development of synthetic routes to 4'-Bromobiphenyl-2-carboxylic acid is intrinsically linked to the broader history of cross-coupling reactions for the formation of biaryl compounds. While a definitive first synthesis of this specific molecule is not prominently documented in early literature, its conceptual origins can be traced back to the pioneering work on the Ullmann reaction in the early 20th century. The Ullmann condensation, first reported by Fritz Ullmann in 1901, provided the initial framework for coupling aryl halides to form biaryl structures, a key step in assembling the biphenyl core. Later, the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of such compounds with greater efficiency and functional group tolerance.

Core Synthetic Strategies

The synthesis of 4'-Bromobiphenyl-2-carboxylic acid is primarily achieved through two major reaction pathways: the Ullmann condensation and the Suzuki-Miyaura coupling.

1. The Ullmann Condensation Pathway: This classical approach typically involves the copper-catalyzed coupling of an ortho-halobenzoic acid derivative with a para-brominated benzene derivative. Historically, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.

2. The Suzuki-Miyaura Coupling Pathway: A more contemporary and widely adopted method involves the palladium-catalyzed cross-coupling of 2-bromobenzoic acid with 4-bromophenylboronic acid. This approach offers milder reaction conditions, higher yields, and greater substrate scope.

Below is a logical diagram illustrating the general workflow for these synthetic approaches.

General synthetic workflows for 4'-Bromobiphenyl-2-carboxylic acid.

Quantitative Data Summary

The following tables summarize typical quantitative data for the key synthetic methods, compiled from various literature sources.

Table 1: Ullmann Condensation Synthesis of Biphenyl-2-carboxylic Acid Derivatives

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Chlorobenzoic Acid | Aniline | CuI / Phenanthroline | KOH | N/A | High | N/A | N/A[1] |

| o-Bromobenzoic Acid | Diketones/Malonates | Copper-bronze/Cu(OAc)₂ | Sodium | N/A | >200 | N/A | N/A[2] |

Table 2: Suzuki-Miyaura Coupling Synthesis of Biphenyl Carboxylic Acid Derivatives

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C | K₂CO₃ | Ethanol/Water | RT | 0.5 | High |

| 4-Bromobenzoic acid | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ | K₂CO₃ | Water | RT | 1.5 | High[3] |

| 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | Substituted boronic acids | Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 80 | 16 | Good[4] |

Detailed Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

The following protocol is a generalized procedure based on modern literature for the synthesis of biphenyl carboxylic acids and can be adapted for the synthesis of 4'-Bromobiphenyl-2-carboxylic acid.

Materials:

-

2-Bromobenzoic acid

-

4-Bromophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Ethanol/Water mixture)

Procedure:

-

To a reaction vessel, add 2-bromobenzoic acid (1.0 eq.), 4-bromophenylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If an organic solvent was used, dilute the mixture with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer with an acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

The following diagram illustrates the key steps in a typical Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion

The synthesis of 4'-Bromobiphenyl-2-carboxylic acid has evolved from early, harsh methodologies to highly efficient and versatile palladium-catalyzed reactions. The Suzuki-Miyaura coupling stands out as the predominant method in modern organic synthesis due to its mild conditions and broad applicability. This technical guide provides a foundational understanding of the historical context and practical synthesis of this important chemical building block, serving as a valuable resource for professionals in the chemical and pharmaceutical industries.

References

A Theoretical Exploration of 4'-Bromobiphenyl-2-carboxylic Acid Conformation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The conformation of biphenyl derivatives is a critical determinant of their physicochemical properties and biological activity. The rotational barrier around the central carbon-carbon single bond and the resulting dihedral angle dictate the molecule's three-dimensional shape, influencing its ability to interact with biological targets. In the case of 2-substituted biphenyls, such as 4'-Bromobiphenyl-2-carboxylic acid, steric hindrance and potential intramolecular interactions play a pivotal role in defining the conformational minima and the energy barriers between them.

Conformational Preferences of 2-Arylbenzoic Acids

2-Arylbenzoic acids, the class of compounds to which 4'-Bromobiphenyl-2-carboxylic acid belongs, exhibit distinct conformational preferences due to the presence of the carboxylic acid group at the ortho position. The rotation around the pivotal C1-C1' bond is sterically hindered by the ortho-substituent. This leads to non-planar ground state conformations.

The key dihedral angle (often denoted as φ or θ) in biphenyl systems is defined by the planes of the two phenyl rings. For biphenyl itself, the equilibrium dihedral angle is around 45°[1]. However, for 2-substituted biphenyls, this angle is significantly influenced by the size and nature of the substituent.

The carboxylic acid group in the 2-position introduces the possibility of intramolecular hydrogen bonding between the carboxylic proton and the π-system of the second phenyl ring, which can influence the rotational barrier. Furthermore, the orientation of the carboxylic acid group itself (the C-C-C=O and O=C-O-H dihedral angles) adds another layer of conformational complexity.

Computational Methodologies for Conformational Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for investigating the conformational landscapes of organic molecules. The choice of functional and basis set is crucial for obtaining accurate results.

Experimental Protocols: A Generalized DFT Workflow

Based on numerous theoretical studies of substituted biphenyls and benzoic acids, a typical computational protocol for analyzing the conformation of 4'-Bromobiphenyl-2-carboxylic acid would involve the following steps:

-

Initial Structure Generation: Generation of various possible starting conformations by systematically rotating the dihedral angle between the two phenyl rings and the orientation of the carboxylic acid group.

-

Geometry Optimization: Full geometry optimization of each starting conformation without any constraints. This step identifies the local minima on the potential energy surface.

-

Frequency Calculations: Performing frequency calculations for each optimized geometry to confirm that they are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Potential Energy Surface (PES) Scan: To determine the rotational energy barrier, a relaxed PES scan is performed by systematically varying the dihedral angle between the phenyl rings (e.g., from 0° to 180° in steps of 10-15°) while allowing all other geometric parameters to relax at each step.

-

Transition State Search: The maxima on the PES scan correspond to transition state structures. These structures can be further optimized using a transition state search algorithm (e.g., QST2 or QST3 in Gaussian).

-

Frequency Calculations for Transition States: Frequency calculations are performed on the optimized transition state structures to verify that they are first-order saddle points (i.e., have exactly one imaginary frequency).

-

Calculation of Rotational Barriers: The rotational energy barrier is calculated as the difference in energy (including ZPVE corrections) between the ground state conformation and the transition state.

dot

Caption: A generalized workflow for the computational analysis of molecular conformation.

Quantitative Data from Analogous Systems

The following tables summarize computational data for various substituted biphenyl and benzoic acid derivatives from the literature. This data provides a reasonable estimation of the expected values for 4'-Bromobiphenyl-2-carboxylic acid.

Table 1: Computational Methods Used in Conformational Studies of Biphenyl and Benzoic Acid Derivatives

| Compound Class | Computational Method | Basis Set | Software | Reference |

| Substituted Biphenyls | DFT (B3LYP-D, B97-D, TPSS-D3) | Triple-ζ | Gaussian | [2] |

| Substituted Benzoic Acids | DFT (CAM-B3LYP) | 6-311G+(d,p) | Gaussian | [3] |

| Fluorine-substituted Benzoic Acids | DFT (B3LYP) | aug-cc-pVTZ | Gaussian 16 | [4] |

| Benzyloxy-biphenyl-carboxylic acid | DFT (B3LYP) | 6-311+G(d,p) | Gaussian | [5][6] |

Table 2: Calculated Dihedral Angles and Rotational Barriers for Substituted Biphenyls and Benzoic Acids

| Compound | Substituents | Dihedral Angle (°) | Rotational Barrier (kcal/mol) | Computational Method | Reference |

| Biphenyl | - | ~45 | - | - | [1] |

| 2,2'-Dicarboxylic acid biphenyl | 2,2'-COOH | - | >19 (for resolution) | - | [1] |

| 2-Bromobenzoic Acid | 2-Br | ~68-71 | - | DFT (various functionals) | [3] |

| 4'-Benzyloxy-[1,1'-biphenyl]-3-carboxylic acid | 4'-OBn, 3-COOH | 26.09 | - | DFT (B3LYP/6-311+G(d,p)) | [5][6] |

Note: The rotational barrier for 2,2'-dicarboxylic acid biphenyl is an experimental value for the energy required to prevent racemization at room temperature.

Based on the data for 2-bromobenzoic acid, it is expected that the presence of the ortho-carboxylic acid group in 4'-Bromobiphenyl-2-carboxylic acid will force the phenyl rings into a significantly twisted conformation, with a dihedral angle likely in the range of 60-70°. The 4'-bromo substituent is not expected to have a major steric influence on the dihedral angle, but it will affect the electronic properties of the molecule.

Logical Relationships in Conformational Isomerism

The conformational isomerism in 2-arylbenzoic acids can be visualized as a series of equilibria between different rotational isomers (atropisomers). The interconversion between these isomers requires overcoming a specific rotational energy barrier.

dot

Caption: Relationship between stable conformers and the transition state for rotation.

Conclusion

While direct theoretical studies on 4'-Bromobiphenyl-2-carboxylic acid are not extensively reported, a robust framework for its conformational analysis can be constructed based on the established computational methodologies and the wealth of data available for structurally related compounds. It is anticipated that 4'-Bromobiphenyl-2-carboxylic acid will adopt a non-planar conformation with a significant dihedral angle between the two phenyl rings, primarily due to the steric hindrance of the ortho-carboxylic acid group. The computational workflow and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to initiate detailed theoretical investigations into the conformational properties of this and other related molecules, which is a crucial step in understanding their structure-activity relationships.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 5. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Solubility Profile of 4'-Bromobiphenyl-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 4'-Bromobiphenyl-2-carboxylic acid in common organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from a closely related isomer, 4-Biphenylcarboxylic acid, to predict solubility behavior. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility values and presents a logical workflow for solvent selection.

Predicted Solubility Based on Structural Analogs

The solubility of 4-Biphenylcarboxylic acid was found to be highest in ethyl acetate and lowest in benzene, with the following trend observed across various solvents: ethyl acetate > methyl acetate > n-butanol > n-propanol > isopropanol > ethanol > isobutanol > methanol > benzene.[2] This suggests that solvents with some degree of polarity, particularly esters and longer-chain alcohols, are effective at dissolving this type of compound.[2] Aromatic carboxylic acids, in general, are soluble in alcohols and ethers but insoluble in water.

Table 1: Solubility of 4-Biphenylcarboxylic Acid in Various Organic Solvents at Different Temperatures [2]

| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |

| Alcohols | ||

| Methanol | 293.15 | 1.35 |

| 328.15 | 4.89 | |

| Ethanol | 293.15 | 1.87 |

| 328.15 | 6.23 | |

| n-Propanol | 293.15 | 2.54 |

| 328.15 | 8.01 | |

| Isopropanol | 293.15 | 2.11 |

| 328.15 | 7.15 | |

| n-Butanol | 293.15 | 3.12 |

| 328.15 | 9.55 | |

| Isobutanol | 293.15 | 1.69 |

| 328.15 | 5.88 | |

| Esters | ||

| Methyl Acetate | 293.15 | 5.88 |

| 328.15 | 15.21 | |

| Ethyl Acetate | 293.15 | 7.12 |

| 328.15 | 18.99 | |

| Aromatic Hydrocarbons | ||

| Benzene | 293.15 | 0.45 |

| 328.15 | 1.21 |

Experimental Protocols for Solubility Determination

Given the absence of specific data for 4'-Bromobiphenyl-2-carboxylic acid, researchers will need to determine its solubility experimentally. The following are standard methodologies for this purpose.

Gravimetric Method

This is a common and accurate method for determining the solubility of a solid in a liquid.

Materials:

-

4'-Bromobiphenyl-2-carboxylic acid

-

Selected organic solvents

-

Analytical balance

-

Thermostatic shaker bath

-

Filtration apparatus (e.g., syringe filters, vacuum filtration)

-

Oven

Procedure:

-

Prepare a series of vials for each solvent to be tested.

-

Add a known excess amount of 4'-Bromobiphenyl-2-carboxylic acid to a known volume of the solvent in each vial.

-

Place the vials in a thermostatic shaker bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation.

-

After equilibration, carefully withdraw a known volume of the supernatant (the clear liquid above the undissolved solid) using a pre-weighed, filtered syringe.

-

Weigh the syringe with the collected solution to determine the mass of the solution.

-

Evaporate the solvent from the collected solution in a pre-weighed container in an oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is fully evaporated, weigh the container with the dried solute.

-

Calculate the solubility in terms of mass of solute per mass or volume of solvent.

Isothermal Saturation Method

This method involves preparing a saturated solution and then determining the concentration of the solute.

Materials:

-

4'-Bromobiphenyl-2-carboxylic acid

-

Selected organic solvents

-

Analytical balance

-

Constant temperature bath

-

Stirring mechanism (e.g., magnetic stirrer)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess of 4'-Bromobiphenyl-2-carboxylic acid to a known volume of the solvent in a vessel.

-

Place the vessel in a constant temperature bath and stir the mixture vigorously for an extended period to ensure equilibrium is reached.

-

Stop the stirring and allow the undissolved solid to settle.

-

Carefully extract a sample of the clear saturated solution.

-

Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Measure the concentration of 4'-Bromobiphenyl-2-carboxylic acid in the diluted sample using a pre-calibrated analytical method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting an appropriate solvent for 4'-Bromobiphenyl-2-carboxylic acid in the absence of direct quantitative solubility data.

Caption: A workflow for selecting a suitable solvent for 4'-Bromobiphenyl-2-carboxylic acid.

References

An In-depth Technical Guide to the Potential Reactive Sites of 4'-Bromobiphenyl-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Bromobiphenyl-2-carboxylic acid is a versatile bifunctional molecule that holds significant potential in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its structure, featuring a biphenyl backbone substituted with a reactive bromine atom and a carboxylic acid group, presents multiple avenues for chemical modification. This technical guide provides a comprehensive overview of the potential reactive sites on the 4'-Bromobiphenyl-2-carboxylic acid molecule, supported by experimental data and detailed protocols for key transformations.

Core Reactive Sites

The primary reactive sites of 4'-Bromobiphenyl-2-carboxylic acid can be categorized into three main areas:

-

The Carboxylic Acid Group (-COOH): This functional group is a cornerstone of the molecule's reactivity, enabling a variety of transformations.

-

The Bromine Atom (-Br): Located on the 4'-position of the biphenyl system, the bromine atom is an excellent handle for cross-coupling reactions.

-

The Biphenyl Ring System: The two aromatic rings can undergo electrophilic substitution, although the existing substituents influence the position of attack.

This guide will delve into the specific reactions that can occur at each of these sites.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can be readily converted into a range of derivatives, including esters and amides.

Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2][3] This reversible reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[1][2][3]

Experimental Protocol: Synthesis of Methyl 4'-bromobiphenyl-2-carboxylate

-

Materials: 4'-Bromobiphenyl-2-carboxylic acid, Methanol (large excess), Concentrated Sulfuric Acid (catalytic amount).

-

Procedure:

-

In a round-bottom flask, dissolve 4'-Bromobiphenyl-2-carboxylic acid (1.0 eq.) in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

-

Heat the mixture to reflux for several hours (typically 2-4 hours).[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography on silica gel if necessary.

-

| Reactant (Alcohol) | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Methanol | H₂SO₄ | 2 | ~90-95 | [4] |

| Ethanol | H₂SO₄ | >2 (reflux) | Good | [5] |

Amide Bond Formation

The carboxylic acid group can be coupled with primary or secondary amines to form amides. This transformation often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent. Direct amidation can also be achieved under certain conditions.[6]

Experimental Protocol: Synthesis of N-Benzyl-4'-bromobiphenyl-2-carboxamide

-

Materials: 4'-Bromobiphenyl-2-carboxylic acid, Thionyl chloride (SOCl₂), Benzylamine, Triethylamine (or another non-nucleophilic base), Dichloromethane (DCM) or another suitable aprotic solvent.

-

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend or dissolve 4'-Bromobiphenyl-2-carboxylic acid (1.0 eq.) in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Amide Formation: Dissolve the resulting crude acyl chloride in a dry aprotic solvent like DCM. Cool the solution in an ice bath.

-

In a separate flask, dissolve benzylamine (1.0-1.2 eq.) and triethylamine (1.1-1.5 eq.) in DCM.

-

Add the amine solution dropwise to the cold acyl chloride solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated aqueous sodium bicarbonate, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amide by recrystallization or column chromatography.

-

| Amine | Coupling Method | Yield (%) | Reference |

| Primary/Secondary Amines | Acyl Chloride | High | [6] |

| Aniline Derivatives | EDC, DMAP, cat. HOBt | Good to Excellent | [7] |

Reactions at the Bromine Atom

The bromine atom on the biphenyl ring is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound (like a boronic acid) and an organohalide in the presence of a palladium catalyst and a base.[8] This reaction is particularly useful for synthesizing complex biaryl structures.

Experimental Protocol: Synthesis of 4'-Phenylbiphenyl-2-carboxylic acid

-

Materials: 4'-Bromobiphenyl-2-carboxylic acid, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃), Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

-

Procedure:

-

In a reaction vessel, combine 4'-Bromobiphenyl-2-carboxylic acid (1.0 eq.), phenylboronic acid (1.1-1.5 eq.), the palladium catalyst (typically 1-5 mol%), and the base (2-3 eq.).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to a temperature typically between 80-110 °C for several hours to overnight, under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Acidify the aqueous layer with dilute HCl to precipitate the carboxylic acid product.

-

Filter the precipitate, wash with water, and dry to obtain the crude product.

-

The product can be further purified by recrystallization.

-

| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | [9] |

| Various arylboronic acids | Pd(0) | K₃PO₄ | 1,4-Dioxane | Good | [9] |

Reactions on the Biphenyl Ring System

The biphenyl rings can undergo electrophilic aromatic substitution reactions such as nitration and halogenation. The directing effects of the existing substituents (-COOH and -Br) will determine the position of the incoming electrophile.

-

The -COOH group is a deactivating, meta-directing group.

-

The -Br atom is a deactivating, ortho, para-directing group.

The interplay of these directing effects will influence the regioselectivity of the substitution. The ring bearing the carboxylic acid is deactivated, making the other ring more susceptible to electrophilic attack. The bromine atom will direct incoming electrophiles to the positions ortho and para to it. However, the para position is already occupied by the other phenyl ring. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the bromine atom (positions 3' and 5').

Nitration

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. Based on the directing effects, nitration of 4'-Bromobiphenyl-2-carboxylic acid is expected to yield primarily 4'-Bromo-3'-nitro-[1,1'-biphenyl]-2-carboxylic acid.

Hypothetical Experimental Protocol: Nitration of 4'-Bromobiphenyl-2-carboxylic acid

-

Materials: 4'-Bromobiphenyl-2-carboxylic acid, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure:

-

In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to 4'-Bromobiphenyl-2-carboxylic acid with stirring.

-

Once the solid has dissolved, slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, keeping the temperature below 10-15 °C.

-

After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) for a specified time. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral.

-

Dry the crude product. Further purification can be achieved by recrystallization.

-

Halogenation

Further halogenation (e.g., bromination or chlorination) can be achieved using appropriate halogenating agents and catalysts. The directing effects will again favor substitution at the positions ortho to the existing bromine atom.

Hypothetical Experimental Protocol: Bromination of 4'-Bromobiphenyl-2-carboxylic acid

-

Materials: 4'-Bromobiphenyl-2-carboxylic acid, Bromine (Br₂), Iron(III) bromide (FeBr₃) as a Lewis acid catalyst, a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Procedure:

-

Dissolve 4'-Bromobiphenyl-2-carboxylic acid in the solvent in a reaction flask protected from light.

-

Add a catalytic amount of FeBr₃.

-

Slowly add a solution of bromine in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for several hours. The reaction can be monitored by the disappearance of the bromine color and by TLC.

-

Once the reaction is complete, quench the excess bromine with a solution of sodium thiosulfate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purify by recrystallization or column chromatography.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general workflow for the functionalization of 4'-Bromobiphenyl-2-carboxylic acid.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. mdpi.com [mdpi.com]

- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 4'-Bromobiphenyl-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing 4'-Bromobiphenyl-2-carboxylic acid as a key building block. This versatile reaction is a cornerstone in synthetic organic chemistry, enabling the formation of carbon-carbon bonds to construct complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (boronic acid or ester) and an organohalide. Its tolerance of a wide range of functional groups, including carboxylic acids, makes it a powerful tool in drug discovery and development.[1][2] This document outlines various protocols and reaction conditions applicable to the coupling of 4'-Bromobiphenyl-2-carboxylic acid with various boronic acids to synthesize more complex tri- and tetra-aryl carboxylic acids.

Data Presentation: Comparative Suzuki-Miyaura Coupling Protocols

The following table summarizes various conditions reported in the literature for Suzuki-Miyaura couplings of bromo-aryl carboxylic acids, which can be adapted for 4'-Bromobiphenyl-2-carboxylic acid. This allows for a comparative analysis to select the optimal conditions for a specific synthetic target.

| Protocol | Catalyst (mol%) | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Protocol 1 | Pd(PPh₃)₄ (1-5) | PPh₃ (in catalyst) | Na₂CO₃ (2 equiv.) | DME/H₂O | Reflux | 2-12 | 64 | A standard and widely used condition for Suzuki couplings.[3][4] |

| Protocol 2 | Pd/C (1.18) | None | Na₂CO₃ (1.2 equiv.) | MeOH/H₂O (1:1) | Not Specified | Not Specified | 82 (one-pot) | A heterogeneous catalyst that can simplify product purification by filtration.[3][4] |

| Protocol 3 | C₆₀-TEGs/PdCl₂ (0.05) | Fullerene-supported | K₂CO₃ (2 equiv.) | Water | Room Temp | 4 | >90 | A green chemistry approach using a water-soluble nanocatalyst.[5][6][7] |

| Protocol 4 | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | Glycine | Not specified | Water | Room Temp | 1.5 | Excellent | An air-stable and water-soluble catalyst enabling the reaction in neat water under air.[8] |

Experimental Protocols

Below are detailed experimental methodologies adapted for the Suzuki-Miyaura coupling of 4'-Bromobiphenyl-2-carboxylic acid.

Protocol 1: Homogeneous Catalysis with Pd(PPh₃)₄

This protocol is based on standard and widely effective Suzuki-Miyaura conditions.[3][4]

Materials:

-

4'-Bromobiphenyl-2-carboxylic acid

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

Sodium carbonate (Na₂CO₃) (2 equivalents)

-

1,2-Dimethoxyethane (DME)

-

Deionized Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

To a round-bottom flask, add 4'-Bromobiphenyl-2-carboxylic acid (1 equivalent), the arylboronic acid (1.1 equivalents), and sodium carbonate (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add DME and water in a 4:1 ratio to the flask.

-

Stir the mixture at room temperature for 15 minutes to ensure adequate mixing.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.

-

Attach a condenser and heat the reaction mixture to reflux (approximately 85-90 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and acidify with 1M HCl to precipitate the carboxylic acid product.

-

Filter the precipitate and wash with water.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Green Chemistry Approach in Water

This protocol utilizes a water-soluble catalyst for a more environmentally friendly process.[5][6][7]

Materials:

-

4'-Bromobiphenyl-2-carboxylic acid

-

Arylboronic acid (1.2 equivalents)

-

Water-soluble fullerene-supported PdCl₂ nanocatalyst (C₆₀-TEGs/PdCl₂) (0.05 mol%)

-

Potassium carbonate (K₂CO₃) (2 equivalents)

-

Deionized Water

Procedure:

-

In a flask, dissolve 4'-Bromobiphenyl-2-carboxylic acid (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents) in deionized water.

-

Add the C₆₀-TEGs/PdCl₂ nanocatalyst to the solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction for 4 hours.

-

After the reaction is complete, acidify the mixture with 1M HCl to precipitate the product.

-

Collect the product by filtration and wash thoroughly with water.

-

Further purification can be achieved by recrystallization.

Visualizations

General Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of 4'-Bromobiphenyl-2-carboxylic acid.

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram outlines the key steps in the palladium-catalyzed cycle.

Caption: The catalytic cycle of Suzuki-Miyaura coupling.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols: The Role of 4'-Bromobiphenyl-2-carboxylic Acid in the Synthesis of Angiotensin II Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals